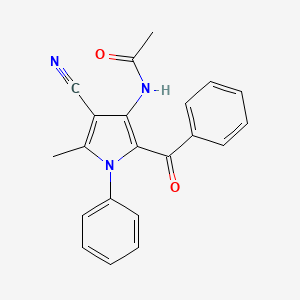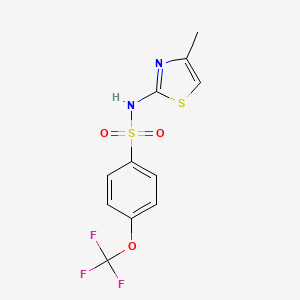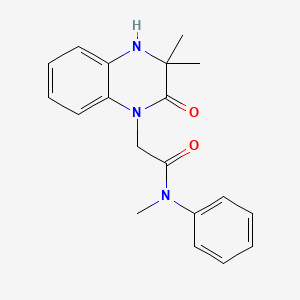![molecular formula C25H27N3O5S B4631399 N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4631399.png)
N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including the compound , often involves multiple steps that aim to introduce specific functional groups to achieve the desired molecular structure. For instance, Sonda et al. (2004) described the synthesis of a series of benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, indicating a method that could potentially be applied or adapted for the synthesis of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their reactivity and biological activity. For instance, Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the structure of a similar benzamide molecule, providing insights into how such methods could elucidate the structure of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, leading to the formation of complex structures. Liu et al. (2015) demonstrated the addition of a carbamoylsilane to N-sulfonylimines, resulting in α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, a process that could be relevant for modifying the chemical structure of the compound for specific applications (Liu, Guo, & Chen, 2015).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are critical for their practical applications. Yanagi et al. (2000) explored two polymorphs of a similar compound, highlighting the importance of characterizing these properties for understanding the behavior and stability of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzamide derivatives are influenced by their molecular structure. Kerstholt, Engberts, & Blandamer (1993) studied the kinetics of uncatalysed hydrolysis of benzamide derivatives, providing a basis for understanding the chemical behavior of N-(2-methoxyethyl)-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide under different conditions (Kerstholt, Engberts, & Blandamer, 1993).
Scientific Research Applications
Pharmacological Properties and Therapeutic Potentials
One study focuses on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have been evaluated for their effects on gastrointestinal motility. Specifically, certain derivatives demonstrated accelerated gastric emptying and increased defecation frequency, offering potential as novel prokinetic agents with reduced side effects due to minimal binding affinity for 5-HT3- and dopamine D2 receptors (Sonda et al., 2004).
Another related study elaborates on the design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their favorable pharmacological profiles for gastrointestinal motility (Sonda et al., 2003).
Synthesis and Chemical Structure Analysis
The synthesis of heparin saccharides III involved derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, showcasing methods for preparing disaccharides with various protecting groups, including benzoyl and benzylsulfonyl, as starting materials. This demonstrates the versatility of benzamide-related compounds in synthesizing complex biological molecules (Wyss & Kiss, 1975).
Moreover, a study on the addition of carbamoylsilane to N-sulfonylimines for the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides provides insight into novel synthetic routes for benzamide derivatives, offering good to excellent yields and highlighting the chemical versatility of these compounds (Liu et al., 2015).
Novel Applications in Material Science
Additionally, research into novel sulfonated thin-film composite nanofiltration membranes, which employed sulfonated aromatic diamine monomers, illustrates the application of benzamide-related chemistry in developing advanced materials for water treatment and dye solution processing, demonstrating the broad utility of these compounds beyond pharmacological contexts (Liu et al., 2012).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-33-17-16-26-25(30)22-10-6-7-11-23(22)27-24(29)20-14-12-19(13-15-20)18-28(34(2,31)32)21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWALRBDPMVKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-{[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)
![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)



![3-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4631361.png)
![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4631377.png)
![N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)


![methyl 4-ethyl-5-methyl-2-[({[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4631410.png)